5-(6,7-dihydro-1-benzothiophen-4-yl)-1H-imidazole;hydrochloride
Overview
Description
RWJ 52353 hydrochloride is an orally potent, highly selective agonist of the alpha-2D adrenergic receptor. It has shown potential analgesic effects in various animal models, including rats and mice . This compound is known for its ability to regulate organic cation transporters and has been studied for its potential therapeutic applications in pain management .
Mechanism of Action
Target of Action
RWJ-52353 Hydrochloride is a selective, orally active ligand for the α2D adrenoceptor . It binds to α2D, α2A, α2B, and α1 receptors . The primary target of RWJ-52353 Hydrochloride is the α2D adrenoceptor, which plays a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system.
Mode of Action
RWJ-52353 Hydrochloride interacts with its targets (α2D, α2A, α2B, and α1 receptors) by binding to them . The binding affinities (Ki) for α2D, α2A, α2B, and α1 receptors are 1.5, 254, 621, and 443 nM respectively . This interaction results in the modulation of the activity of these receptors, leading to changes in the cellular responses mediated by these receptors.
Biochemical Pathways
RWJ-52353 Hydrochloride also regulates the organic cation transporter (OCT) subtype . It inhibits rOCT1 and rOCT2 with IC50s of 100 μM and 20 μM respectively, and activates rOCT3 . This regulation affects the transport of [3H]-1-methyl-4-phenylpyridinium ([3H]MPP) in cells , indicating that RWJ-52353 Hydrochloride may influence the transport of organic cations across cell membranes.
Pharmacokinetics
It is known to be orally active , suggesting that it can be absorbed through the gastrointestinal tract
Result of Action
RWJ-52353 Hydrochloride exhibits analgesic efficacy in a mouse abdominal irritation test (MAIT), with an ED50 of 15.1 mg/kg . This suggests that the molecular and cellular effects of RWJ-52353 Hydrochloride’s action result in pain relief.
Biochemical Analysis
Biochemical Properties
RWJ-52353 Hydrochloride interacts with the α2D adrenergic receptor, with a Ki value of 1.5 nM, indicating a high affinity . It also interacts with organic cation transporters (OCT), inhibiting rOCT1 and rOCT2, and activating rOCT3 .
Cellular Effects
RWJ-52353 Hydrochloride influences cell function by interacting with adrenergic receptors and organic cation transporters . It can affect cellular metabolism and gene expression through these interactions.
Molecular Mechanism
The molecular mechanism of RWJ-52353 Hydrochloride involves binding to the α2D adrenergic receptor and organic cation transporters . This binding can lead to changes in gene expression and enzyme activity.
Dosage Effects in Animal Models
In animal models, the effects of RWJ-52353 Hydrochloride vary with different dosages . It has demonstrated analgesic activity in abdominal tests in rats and mice .
Metabolic Pathways
RWJ-52353 Hydrochloride is involved in metabolic pathways through its interaction with organic cation transporters . Specific enzymes or cofactors it interacts with are not mentioned in the current literature.
Transport and Distribution
RWJ-52353 Hydrochloride is transported and distributed within cells and tissues through its interaction with organic cation transporters . It can affect its localization or accumulation in cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RWJ 52353 hydrochloride involves several steps, starting with the preparation of the core structure, which includes a dihydrobenzo[b]thiophene moiety. The key steps typically involve:
Formation of the core structure: This involves the cyclization of appropriate precursors to form the dihydrobenzo[b]thiophene ring.
Introduction of the imidazole ring: This step involves the reaction of the core structure with imidazole under specific conditions to form the final compound.
Hydrochloride salt formation: The final step involves the conversion of the free base to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of RWJ 52353 hydrochloride would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
RWJ 52353 hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives with additional oxygen-containing functional groups, while reduction could result in the removal of oxygen or addition of hydrogen atoms.
Scientific Research Applications
Chemistry: It serves as a model compound for studying adrenergic receptor agonists and their interactions with organic cation transporters.
Biology: The compound is used to investigate the role of alpha-2D adrenergic receptors in biological systems, particularly in pain pathways.
Industry: The compound’s ability to regulate organic cation transporters makes it a valuable tool for studying drug transport and metabolism.
Comparison with Similar Compounds
Similar Compounds
Clonidine: Another alpha-2 adrenergic receptor agonist with analgesic properties.
Dexmedetomidine: A highly selective alpha-2 adrenergic receptor agonist used as a sedative and analgesic.
Guanfacine: An alpha-2 adrenergic receptor agonist used primarily for its antihypertensive effects.
Uniqueness
RWJ 52353 hydrochloride is unique in its high selectivity for the alpha-2D adrenergic receptor and its ability to regulate organic cation transporters. This dual mechanism of action distinguishes it from other similar compounds, making it a valuable tool for both research and potential therapeutic applications.
Properties
IUPAC Name |
5-(6,7-dihydro-1-benzothiophen-4-yl)-1H-imidazole;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2S.ClH/c1-2-8(10-6-12-7-13-10)9-4-5-14-11(9)3-1;/h2,4-7H,1,3H2,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHWQUZNTRDJFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CS2)C(=C1)C3=CN=CN3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60858387 | |
Record name | 5-(6,7-Dihydro-1-benzothiophen-4-yl)-1H-imidazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60858387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
245744-13-2 | |
Record name | 1H-Imidazole, 5-(6,7-dihydrobenzo[b]thien-4-yl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=245744-13-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(6,7-Dihydro-1-benzothiophen-4-yl)-1H-imidazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60858387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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